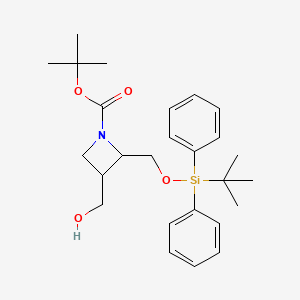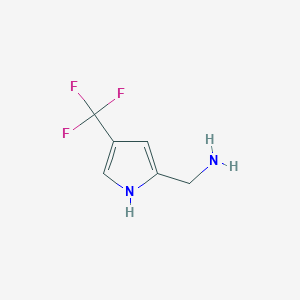
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the formation of the methanamine group. One common method involves the reaction of trifluoroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group to the pyrrole ring. This method offers higher yields and better scalability compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including crop protection and pest control .
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Trifluoromethylbenzylamine: Similar in structure but with a benzyl group instead of a pyrrole ring.
Trifluoromethylphenol: Contains a phenol group instead of a methanamine group.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7F3N2 |
|---|---|
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)-1H-pyrrol-2-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,11H,2,10H2 |
Clave InChI |
VXXGBPLMKVZVBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



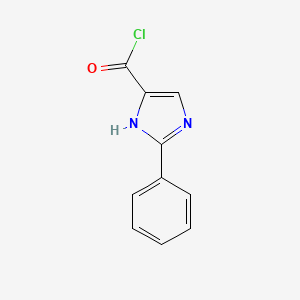
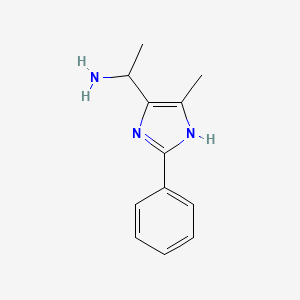
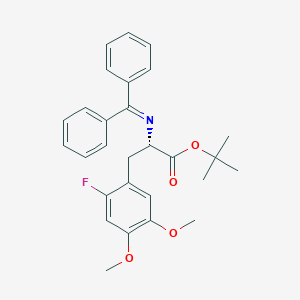
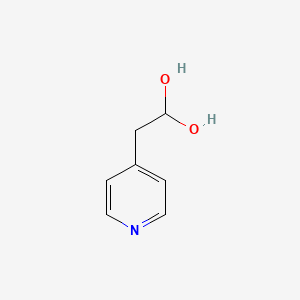
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
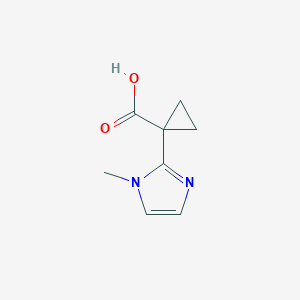
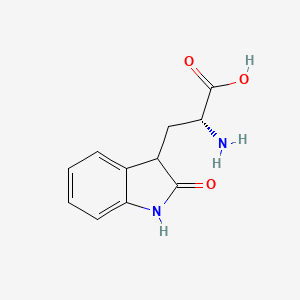
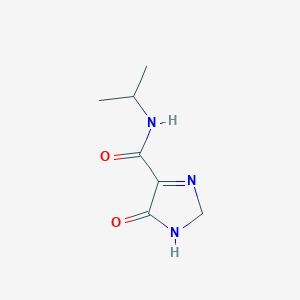
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
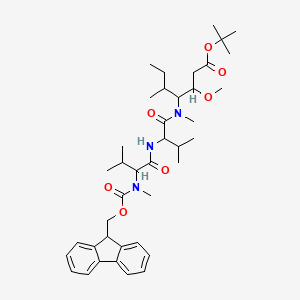
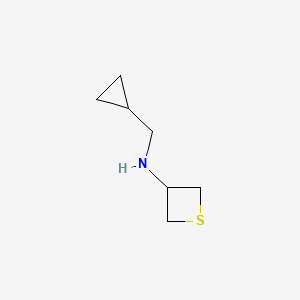
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
